3-Methylbenzimidazol-4-ol

概要

説明

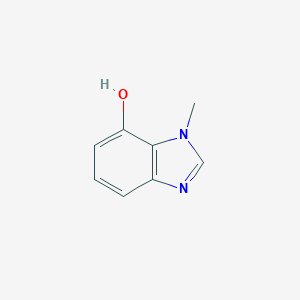

3-Methylbenzimidazol-4-ol is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring, with a hydroxyl group at the fourth position and a methyl group at the third position. This compound is part of the benzimidazole family, known for its diverse pharmacological properties and applications in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzimidazol-4-ol typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with formic acid or its equivalents under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to improve reaction efficiency .

化学反応の分析

Types of Reactions: 3-Methylbenzimidazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

Oxidation: Formation of quinones or ketones.

Reduction: Formation of dihydrobenzimidazole derivatives.

Substitution: Introduction of various functional groups on the benzene ring.

科学的研究の応用

3-Methylbenzimidazol-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of corrosion inhibitors, dyes, and polymers.

作用機序

The mechanism of action of 3-Methylbenzimidazol-4-ol involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with DNA, leading to the inhibition of DNA replication and transcription. These interactions are mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions .

類似化合物との比較

Benzimidazole: The parent compound with similar structural features but lacking the methyl and hydroxyl groups.

2-Methylbenzimidazole: Similar structure with a methyl group at the second position instead of the third.

4-Hydroxybenzimidazole: Similar structure with a hydroxyl group at the fourth position but lacking the methyl group.

Uniqueness: 3-Methylbenzimidazol-4-ol is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

生物活性

3-Methylbenzimidazol-4-ol is a derivative of benzimidazole that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, including antimicrobial, antifungal, anticancer, and anti-inflammatory applications. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound, with the chemical formula C_8H_8N_2O, features a methyl group at the 3-position of the benzimidazole ring. This structural modification plays a crucial role in its biological activity.

2. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibitory | |

| Candida albicans | Weak activity | |

| Aspergillus niger | Significant inhibitory |

In a study evaluating various benzimidazole derivatives, this compound exhibited notable activity against Aspergillus niger, highlighting its potential as an antifungal agent. The compound's efficacy against Gram-positive bacteria like Staphylococcus aureus suggests it could be valuable in treating infections caused by resistant strains.

3. Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines:

The cytotoxic effects against MCF7 and HeLa cells suggest that this compound could be developed into a therapeutic agent for cancer treatment.

4. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been shown to reduce pro-inflammatory cytokines in various models:

These findings indicate that the compound may modulate immune responses, making it a candidate for further research in inflammatory diseases.

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to inflammation and cancer cell proliferation.

6. Case Studies

Several case studies have highlighted the practical applications of this compound:

- A study on its use as an antimicrobial agent in food preservation demonstrated significant reductions in microbial load when incorporated into packaging materials.

- Another investigation focused on its anticancer effects, where it was combined with other chemotherapeutic agents, leading to enhanced efficacy against resistant cancer cell lines.

特性

IUPAC Name |

3-methylbenzimidazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-9-6-3-2-4-7(11)8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPJPYXKVODVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。